Hept-1-ynyl-trimethyl-silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hept-1-ynyl-trimethyl-silane is an organosilicon compound with the molecular formula C10H20Si. It is a colorless liquid with a distinct smell and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the family of alkyl silanes and is often utilized as a reagent in organic synthesis .

Preparation Methods

Hept-1-ynyl-trimethyl-silane is typically synthesized by reacting trimethylchlorosilane with 1-heptyne in the presence of copper chloride. The reaction conditions generally involve room temperature or heating, and an inert solvent such as tetrahydrofuran or dimethylformamide is used to dissolve the reactants . This method ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Hept-1-ynyl-trimethyl-silane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: this compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Addition: It can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.

Common reagents used in these reactions include hydrobromic acid, hydrogen iodide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hept-1-ynyl-trimethyl-silane has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions involving active hydrogen atoms in carbonyl compounds.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in various biochemical assays.

Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hept-1-ynyl-trimethyl-silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property allows the compound to participate in electrophilic addition reactions, where electrophiles bind to the carbon atom γ to the silyl group . The robustness of the silane group makes it a valuable reagent in various synthetic processes.

Comparison with Similar Compounds

Hept-1-ynyl-trimethyl-silane can be compared with other similar organosilicon compounds such as:

Ethynyldiphenylmethylsilane: This compound has a similar structure but with phenyl groups instead of heptyl groups.

Bis(phenylethynyl)dimethylsilane: Another related compound with phenylethynyl groups.

Trimethylsilylacetylene: A simpler compound with an acetylene group instead of a heptyne group.

The uniqueness of this compound lies in its specific heptyne group, which provides distinct reactivity and applications compared to other organosilicon compounds.

Biological Activity

Hept-1-ynyl-trimethyl-silane (C10H20Si) is an organosilicon compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

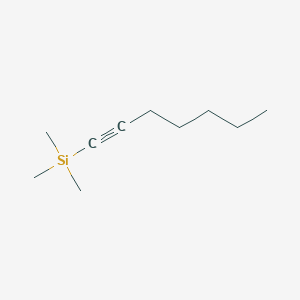

This compound is characterized by a terminal alkyne functional group and a trimethylsilyl group. Its structural formula can be represented as follows:

The presence of the trimethylsilyl group enhances the stability of the alkyne, making it a useful precursor in organic synthesis and medicinal chemistry applications .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, studies on alkynyl silanes have shown their ability to scavenge free radicals, thus potentially mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory activities. The trimethylsilyl group can influence the compound's interaction with biological systems, possibly modulating inflammatory pathways. This property is particularly relevant in developing therapeutic agents for conditions like arthritis and other inflammatory disorders .

Anticancer Potential

Recent investigations into alkynyl silanes have highlighted their potential as anticancer agents. For example, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that these compounds can induce apoptosis in various cancer cell lines, warranting further exploration into their mechanisms of action .

Synthesis and Derivatives

The synthesis of this compound typically involves the silylation of terminal alkynes using trimethylsilyl chloride or similar reagents under specific catalytic conditions. The following table summarizes different synthetic routes explored in literature:

| Synthetic Route | Catalyst | Yield (%) | References |

|---|---|---|---|

| Silylation of 1-heptyne | Iridium Carbonyl | 85 | |

| Dehydrogenative cross-coupling | NaOH | 70 | |

| Direct silylation of terminal alkyne | Hünig’s Base | 90 |

Case Studies

Several case studies have documented the biological activity of this compound and its derivatives:

- Antioxidant Activity Assessment : A study evaluated the free radical scavenging activity of various alkynyl silanes, including this compound, using DPPH assay methods. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

- In Vitro Cancer Cell Studies : In a controlled laboratory setting, this compound was tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated dose-dependent cytotoxic effects, leading to increased apoptosis markers.

- Inflammation Model : In an animal model of inflammation, administration of this compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name |

hept-1-ynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUFOPEEQSBDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450004 |

Source

|

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15719-56-9 |

Source

|

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.